molecular formula C14H18BrF2NO B8183253 1-(3-Bromo-4-ethoxybenzyl)-4,4-difluoropiperidine

1-(3-Bromo-4-ethoxybenzyl)-4,4-difluoropiperidine

Cat. No.: B8183253
M. Wt: 334.20 g/mol
InChI Key: AANBFLPNBCRUBW-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-ethoxybenzyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 3-bromo-4-ethoxybenzyl group and two fluorine atoms at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-ethoxybenzyl)-4,4-difluoropiperidine typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 4-ethoxybenzyl alcohol, undergoes bromination to introduce the bromine atom at the 3-position.

    Formation of Piperidine Ring: The brominated intermediate is then reacted with 4,4-difluoropiperidine under suitable conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-ethoxybenzyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(3-Bromo-4-ethoxybenzyl)-4,4-difluoropiperidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-ethoxybenzyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3-Bromo-4-methoxybenzyl)-4,4-difluoropiperidine
  • 1-(3-Bromo-4-ethoxybenzyl)-4,4-difluoropiperidine

Comparison: this compound is unique due to the presence of both bromine and ethoxy groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-[(3-bromo-4-ethoxyphenyl)methyl]-4,4-difluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrF2NO/c1-2-19-13-4-3-11(9-12(13)15)10-18-7-5-14(16,17)6-8-18/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANBFLPNBCRUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CCC(CC2)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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